molecular formula C26H20ClN3O3S B2707878 N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872205-87-3

N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2707878
CAS RN: 872205-87-3
M. Wt: 489.97
InChI Key: SCFYHMLEKXBSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including those incorporating chlorophenyl and acetamide groups, are frequently synthesized and characterized to explore their chemical properties and potential applications. For example, research on the synthesis of novel acetamide derivatives has been conducted to evaluate their potential as central nervous system depressants, highlighting the importance of structural modifications to achieve desired biological activities (Manjunath et al., 1997).

Anticancer and Antimicrobial Potential

Several studies have focused on synthesizing and evaluating the anticancer and antimicrobial activities of compounds containing the chlorophenyl and acetamide moieties. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored for their antitumor activity, indicating the potential for such compounds to be developed as anticancer agents (Abdellatif et al., 2014). Additionally, the antimicrobial properties of new heterocycles incorporating antipyrine moiety have been investigated, demonstrating their potential in combating microbial infections (Bondock et al., 2008).

Potential for Photovoltaic Applications

Research on benzothiazolinone acetamide analogs has revealed their capability as photosensitizers in dye-sensitized solar cells (DSSCs), suggesting the potential for similar compounds to be utilized in photovoltaic applications. This includes the study of their photochemical and thermochemical modeling to analyze light harvesting efficiency and free energy of electron injection, which are crucial parameters for the efficiency of DSSCs (Mary et al., 2020).

Exploring Nonlinear Optical (NLO) Properties

The nonlinear optical properties of compounds, particularly those related to acetamide derivatives, have been investigated to understand their potential applications in the development of NLO materials. Studies have focused on evaluating the second-order hyperpolarizability values, which play a significant role in the performance of NLO devices (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-15-10-11-19(12-16(15)2)30-25(32)24-23(20-8-3-4-9-21(20)33-24)29-26(30)34-14-22(31)28-18-7-5-6-17(27)13-18/h3-13H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFYHMLEKXBSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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